molecular formula C16H11N3S B12807899 1-(3-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole CAS No. 137015-79-3

1-(3-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole

Cat. No.: B12807899
CAS No.: 137015-79-3
M. Wt: 277.3 g/mol
InChI Key: IUXOVSWNHQLVOW-UHFFFAOYSA-N
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Description

Benzonitrile, 3-(1H,3H-thiazolo(3,4-a)benzimidazol-1-yl)- is a heterocyclic compound that contains both benzimidazole and thiazole rings. This compound is of significant interest due to its diverse pharmaceutical and biological applications. It is known for its potential in medicinal chemistry, particularly for its anti-cancer, anti-microbial, and anti-viral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing benzonitrile, 3-(1H,3H-thiazolo(3,4-a)benzimidazol-1-yl)- involves a visible-light-mediated one-pot synthesis. This method uses 1,2-phenylenediamines, aromatic aldehydes, and 2-mercaptoacetic acid in aqueous ethanol medium under visible light irradiation at room temperature. The reaction is facilitated by a simple household compact fluorescent lamp, which generates C–S and C–N bonds through radical intermediates .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the green synthesis approach mentioned above offers a promising route for large-scale production. This method is cost-effective, environmentally friendly, and provides high yields under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 3-(1H,3H-thiazolo(3,4-a)benzimidazol-1-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Benzonitrile, 3-(1H,3H-thiazolo(3,4-a)benzimidazol-1-yl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzonitrile, 3-(1H,3H-thiazolo(3,4-a)benzimidazol-1-yl)- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as reverse transcriptase, which is crucial for the replication of viruses like HIV. It also interferes with cellular processes in cancer cells, leading to apoptosis (programmed cell death) .

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-a]benzimidazoles: These compounds share a similar structure but differ in the position of the thiazole ring.

    Benzimidazole derivatives: These compounds have a benzimidazole core but lack the thiazole ring.

Uniqueness

Benzonitrile, 3-(1H,3H-thiazolo(3,4-a)benzimidazol-1-yl)- is unique due to its combined benzimidazole and thiazole rings, which contribute to its diverse biological activities. This dual-ring structure enhances its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

137015-79-3

Molecular Formula

C16H11N3S

Molecular Weight

277.3 g/mol

IUPAC Name

3-(1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazol-1-yl)benzonitrile

InChI

InChI=1S/C16H11N3S/c17-9-11-4-3-5-12(8-11)16-19-14-7-2-1-6-13(14)18-15(19)10-20-16/h1-8,16H,10H2

InChI Key

IUXOVSWNHQLVOW-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC3=CC=CC=C3N2C(S1)C4=CC=CC(=C4)C#N

Origin of Product

United States

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